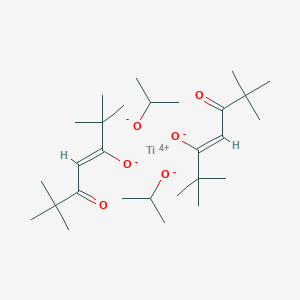

propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+)

Description

The compound "propan-2-olate; (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate; titanium(4+)" is a titanium(IV) complex featuring mixed ligands: one propan-2-olate (isopropoxide) and one β-diketonate ligand, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. This ligand system combines the steric bulk of tetramethyl substituents with the chelating ability of a β-diketonate, which stabilizes the titanium center and modulates its reactivity. The molecular formula is inferred as C12H28O4Ti (based on titanium isopropoxide derivatives) . Titanium alkoxide-β-diketonate complexes are widely used in catalysis, sol-gel processes, and as precursors for metal-organic chemical vapor deposition (MOCVD) .

Properties

Molecular Formula |

C28H52O6Ti |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) |

InChI |

InChI=1S/2C11H20O2.2C3H7O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*8-7-;;; |

InChI Key |

FXUGBFBGCBGWKX-KKUWAICFSA-L |

Isomeric SMILES |

CC([O-])C.CC([O-])C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ti+4] |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) typically involves the reaction of titanium(IV) isopropoxide with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol in an inert atmosphere to prevent hydrolysis. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide (TiO2), a widely used material in various industries.

Reduction: It can be reduced to lower oxidation states of titanium under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand exchange reactions often involve the use of alcohols or amines as reagents.

Major Products Formed

Oxidation: Titanium dioxide (TiO2)

Reduction: Lower oxidation state titanium compounds

Substitution: Various titanium complexes with different ligands

Scientific Research Applications

Applications in Catalysis

Propan-2-olate; titanium(4+) serves as a Lewis acid catalyst in various chemical reactions. Its ability to activate substrates makes it valuable in organic synthesis and polymerization processes.

- Ziegler-Natta Polymerization:

-

Cross-Linking Agent:

- Acts as a cross-linking agent for hydroxyl and carboxyl functional polymers.

- This property is crucial in producing durable coatings and adhesives.

Applications in Materials Science

The compound is also instrumental in materials science due to its reactivity and ability to form titanium dioxide (TiO) films.

- Titanium Dioxide Film Formation:

-

Adhesion Promotion:

- Enhances adhesion properties of coatings on glass and metal surfaces.

- This application is particularly relevant in the electronics industry where robust adhesion is required.

Biomedical Applications

Recent research has explored the potential of propan-2-olate; titanium(4+) in biomedical applications, particularly in drug delivery systems and as a therapeutic agent.

- Drug Delivery Systems:

- Antimicrobial Properties:

Mechanism of Action

The mechanism by which propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) exerts its effects involves coordination chemistry principles. The titanium(IV) cation forms stable complexes with the ligands, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as catalysis or biomedical use .

Comparison with Similar Compounds

Key Examples:

Titanium(4+) tetrapropan-2-olate (Titanium isopropoxide)

- Formula : C12H28O4Ti

- CAS : 546-68-9

- Properties : Liquid at room temperature, highly reactive to moisture, used as a precursor for TiO2 thin films .

- Applications : Sol-gel synthesis, catalysis in esterification and polymerization .

Titanium(4+) octadecanoate propan-2-olate (1:1:3) Formula: C57H112O6Ti CAS: 17283-75-9 Properties: Combines stearate (octadecanoate) and isopropoxide ligands. Likely a solid with moderate solubility in organic solvents. Applications: Surface modification, hydrophobic coatings .

(Z)-4-Oxopent-2-en-2-olate; Propane-1,3-diolate; Titanium(+4)

Structural and Functional Insights:

- Ligand Effects : Bulky β-diketonates (e.g., tetramethyl substituents) enhance thermal stability but reduce solubility in polar solvents. Mixed-ligand systems balance reactivity and stability .

- Metal Center : Titanium(IV) complexes are stronger Lewis acids than Zr(IV) analogs, making them more reactive in catalytic applications .

Homologous Metal Complexes with (Z)-2,2,6,6-Tetramethyl-5-oxohept-3-en-3-olate

Zirconium(IV) Analog:

Lanthanide Complexes:

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium(III)

- Formula : C33H57O6Ho

- Melting Point : 179–183°C

- Applications : High thermal stability suits use in luminescent materials and MRI contrast agents .

Praseodymium(III) Tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Alkaline Earth Metal Complexes:

Strontium(II) Bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

- Formula : C22H38O4Sr

- CAS : 36830-74-7

- Applications : Precursor for superconducting and ferroelectric materials .

Barium(II) Bis(2,2,6,6-tetramethyl-3,5-heptanedionate) Hydrate

Comparative Data Table

Research Findings and Trends

- Synthesis : Mixed-ligand titanium complexes are synthesized via ligand substitution reactions, often monitored by crystallography tools like SHELX .

- Computational Studies : Density functional theory (DFT) methods (e.g., B3LYP) predict ligand effects on metal center geometry and reactivity .

- Applications : Titanium β-diketonate-alkoxide hybrids are emerging in photovoltaics, while zirconium analogs dominate dielectric material synthesis .

Biological Activity

The compound propan-2-olate; (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate; titanium(4+) is a titanium complex that has garnered attention due to its potential applications in various biological and chemical processes. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and safety profile.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes titanium in the +4 oxidation state coordinated with propan-2-olate and a heptanedionate ligand. The chemical formula is represented as with a molecular weight of approximately 532.58 g/mol. Its linear formula can be expressed as .

Mechanisms of Biological Activity

Research indicates that titanium complexes can exhibit various biological activities, primarily through their interactions with cellular components:

- Antimicrobial Activity : Titanium complexes have shown potential antimicrobial properties against a range of pathogens. Studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

- Anticancer Properties : Preliminary studies have indicated that titanium complexes may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can trigger cell death pathways .

- Catalytic Activity in Biological Reactions : Titanium(IV) complexes are known to act as catalysts in several biochemical reactions, enhancing the efficiency of enzymatic processes .

Case Studies

Several studies have explored the biological implications of titanium complexes:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various titanium complexes against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting strong antibacterial activity .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with propan-2-olate; (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate; titanium(4+) resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .

Safety Profile

While exploring the therapeutic potential of titanium complexes, it is crucial to consider their safety:

- Toxicity Studies : Toxicological assessments indicate that high concentrations of titanium compounds may lead to cytotoxic effects in mammalian cells. The compound is classified as a skin irritant and may cause serious eye irritation .

- Environmental Impact : The environmental persistence of titanium compounds raises concerns regarding bioaccumulation and ecological toxicity. Further studies are needed to assess their long-term impacts on ecosystems .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for titanium(IV) diisopropoxide bis(acetylacetonate), and how can purity be ensured?

Methodology:

- Synthesis via lithium enolate intermediates : React lithium enolates (e.g., from acetylacetone) with titanium tetrachloride (TiCl₄) or titanium isopropoxide in anhydrous conditions. Subsequent ligand exchange yields the target complex .

- Purification : Distillation under reduced pressure (boiling point: ~240°C ) or recrystallization from dry solvents (e.g., toluene). Monitor purity via elemental analysis and NMR spectroscopy.

- Critical considerations : Use Schlenk-line techniques or gloveboxes to exclude moisture/oxygen, as the compound is air-sensitive .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this titanium complex?

Methodology:

- IR spectroscopy : Identify ν(C=O) and ν(Ti-O) stretches (e.g., acetylacetonate C=O peaks at ~1600 cm⁻¹ ).

- NMR : ¹H/¹³C NMR in CDCl₃ or deuterated benzene to resolve isopropoxide and acetylacetonate ligand environments .

- X-ray crystallography : Use SHELX programs for structure refinement. ORTEP-3 can visualize the distorted octahedral geometry around titanium.

Q. What precautions are necessary for handling this compound due to its moisture sensitivity?

Methodology:

- Storage : Under inert gas (argon/nitrogen) in flame-sealed ampoules or Schlenk flasks .

- Reaction conditions : Conduct reactions in anhydrous solvents (e.g., THF, toluene) with molecular sieves. Monitor via Karl Fischer titration for trace water .

- PPE : Wear gloves, faceshields, and use fume hoods to avoid exposure to hydrolyzed products (e.g., titanium oxides) .

Advanced Questions

Q. How does the inclusion of exact exchange in density-functional theory (DFT) improve thermochemical calculations for titanium enolates?

Methodology:

- DFT with hybrid functionals : Use B3LYP or M06-2X with exact exchange terms (e.g., 20-25% Hartree-Fock exchange) to accurately model Ti-O bond dissociation energies and redox potentials .

- Benchmarking : Compare computed vs. experimental enthalpies of formation (e.g., average error <2.4 kcal/mol for similar complexes ).

Q. What structural and electronic differences distinguish titanium enolates from zirconium or tin analogs in catalysis?

Methodology:

- Comparative X-ray studies : Analyze bond lengths (Ti-O ≈ 1.85 Å vs. Zr-O ≈ 2.05 Å) and coordination geometry .

- Reactivity assays : Test enolate nucleophilicity in aldol reactions; titanium enolates favor cyclic transition states, while Sn/Zr enable acyclic pathways .

- Natural Bond Orbital (NBO) analysis : Quantify metal-ligand covalency (Ti enolates show higher ionic character than boron but lower than Li) .

Q. How can computational methods resolve contradictions in experimental data regarding the compound’s hydrolysis pathways?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.